![molecular formula C₉H₁₄O₄ B023684 (3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone CAS No. 83680-34-6](/img/structure/B23684.png)
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone
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Description
“(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone” is a chemical compound. The molecule consists of 14 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms, making a total of 27 atoms .
Molecular Structure Analysis
The molecular structure of “(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone” can be viewed using computational chemistry methods .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone” include a melting point of 34-37 °C, a boiling point of 81 °C/20 mmHg, a density of 1.1274 (rough estimate), and a refractive index of 1.4206 (estimate) .Scientific Research Applications
Synthesis of 2H-Pyrans
The compound is related to 2H-Pyrans, which are important in the synthesis of many natural products . The nature of the different physicochemical factors affecting the valence isomerism between 2H-Pyrans and 1-oxatrienes has been discussed . The most versatile synthetic methods to access 2H-Pyrans have been described in recent literature .
Detection of Single Strand Breaks (SSBs) in DNA
The coupling of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX) with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .
Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
properties
IUPAC Name |
(3S)-3-(oxan-2-yloxy)oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-9-7(4-6-12-9)13-8-3-1-2-5-11-8/h7-8H,1-6H2/t7-,8?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZRWCHDGAWZQT-JAMMHHFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCOC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)O[C@H]2CCOC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470380 |
Source
|
Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-Dihydro-3-[(tetrahydro-2H-pyran-2-YL)oxy]-2(3H)-furanone | |
CAS RN |
83680-34-6 |
Source
|
Record name | (3S)-3-[(Oxan-2-yl)oxy]oxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00470380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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